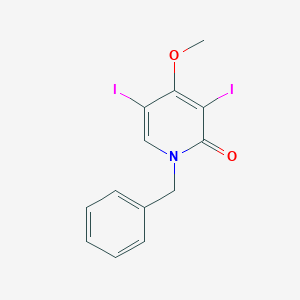
3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid is an organic compound with a complex structure that includes acetamido, chloro, and methoxy functional groups attached to a phenyl ring, along with a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-chloro-3-methoxyaniline with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a Heck reaction with acrylic acid to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(2-Acetamido-4-chloro-5-hydroxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(2-Acetamido-4-chloro-5-methoxyphenyl)propanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid:
3-Chloro-4-methoxycinnamic acid: Similar to the target compound but lacks the acetamido group.
Uniqueness
3-(2-Acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the acetamido group, which can enhance its biological activity and specificity. The combination of chloro and methoxy groups also contributes to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
921208-21-1 |
|---|---|
Fórmula molecular |
C12H12ClNO4 |
Peso molecular |
269.68 g/mol |
Nombre IUPAC |
3-(2-acetamido-4-chloro-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12ClNO4/c1-7(15)14-10-6-9(13)11(18-2)5-8(10)3-4-12(16)17/h3-6H,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
HBHBHJQZCRTBTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1C=CC(=O)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![N',N'-dimethyl-N-(8-piperidin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)propane-1,3-diamine](/img/structure/B12632228.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
![N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine](/img/structure/B12632237.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)

![N-{(2S)-1-[(4-chlorobenzyl)amino]-4-methyl-1-oxopentan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12632265.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)-](/img/structure/B12632275.png)
![N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12632276.png)
![1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B12632293.png)


